5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one
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Overview
Description
5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a 2-hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one
- 5-(4-Methylphenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one
- 5-(4-Nitrophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one
Uniqueness
5-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)furan-2(3h)-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
Molecular Formula |
C17H11ClO3 |
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Molecular Weight |
298.7 g/mol |
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H11ClO3/c18-14-7-5-11(6-8-14)16-10-13(17(20)21-16)9-12-3-1-2-4-15(12)19/h1-10,19H/b13-9+ |
InChI Key |
MEYYCAJJBLPNLA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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